![molecular formula C21H18N2O3S3 B2984228 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide CAS No. 886960-85-6](/img/structure/B2984228.png)

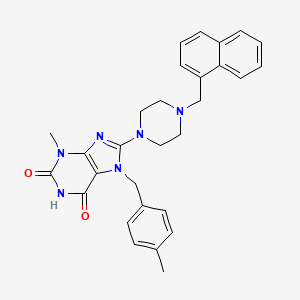

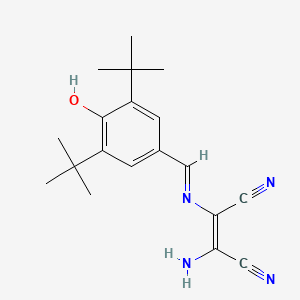

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a benzothiazole ring and a thiophene ring, both of which are common in biologically active natural products and modern drug discovery . It also contains a methylsulfonyl group .

Synthesis Analysis

The synthesis of thiazole-containing compounds like benzothiazole is a well-studied area. These methods can be broadly classified into two categories: (1) thiazole synthesis per se; (2) functionalization and incorporation of existing thiazoles .Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation. They can also participate in metal-catalyzed cross-coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide and related compounds have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including various N-substituted imidazolylbenzamides or benzene-sulfonamides, have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III agents for cardiac arrhythmias. This highlights their role in developing new therapeutic options for treating heart rhythm disorders (Morgan et al., 1990).

Antimalarial and COVID-19 Potential

Research into N-(phenylsulfonyl)acetamide derivatives, including structures similar to this compound, has shown significant antimalarial activity and theoretical applications against COVID-19. These sulphonamides were examined for their antimalarial activity and ADMET properties, indicating their potential as dual-purpose therapeutic agents in combating malaria and SARS-CoV-2 infections (Fahim & Ismael, 2021).

Anticancer Evaluations

A series of benzamide derivatives, akin to this compound, have been synthesized and evaluated for their anticancer activity. These studies have revealed that certain derivatives exhibit significant anticancer activities across various cancer cell lines, suggesting the potential of these compounds in cancer therapy. This includes studies on breast, lung, colon, and ovarian cancer cell lines, where derivatives showed moderate to excellent anticancer activity, surpassing reference drugs in some cases (Ravinaik et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, including inhibition of ubiquitin ligase , selective cytotoxicity against tumorigenic cell lines , and prophylaxis and treatment of rotavirus infections .

Mode of Action

Benzothiazole derivatives have been shown to exhibit various modes of action depending on their specific structures and the biological targets they interact with .

Biochemical Pathways

It’s known that the anti-inflammatory activity of some nsaids, which include certain benzothiazole derivatives, is mediated chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

An admet calculation showed a favorable pharmacokinetic profile for a series of synthesized n’-(1,3-benzothiazol-2-yl)-arylamides .

Result of Action

Certain benzothiazole derivatives have shown promising activity against staphylococcus aureus with mic values in the range of 197–242 μM . One compound possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus with an MIC of 13.0 μM . This compound also eliminated S. aureus strain after 24-h exposure indicating its bactericidal activity .

Action Environment

It’s known that the synthesis of certain benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S3/c1-12-13(2)27-21(18(12)20-22-15-9-5-6-10-16(15)28-20)23-19(24)14-8-4-7-11-17(14)29(3,25)26/h4-11H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTJBFIADKXFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)

![3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2984149.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide](/img/structure/B2984152.png)

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B2984155.png)

![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)

amine hydrochloride](/img/structure/B2984166.png)